Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate is a chemical compound with the molecular formula C19H39NO3 and a molecular weight of 329.52 g/mol . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes an amino group, a hydroxy group, and a long aliphatic chain with a methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate typically involves the esterification of 2-amino-3-hydroxy-15-methylhexadecanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-3-hydroxy-15-methylhexadecanoate.
Reduction: Formation of 2-amino-3-hydroxy-15-methylhexadecanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-hydroxyhexadecanoate: Lacks the methyl substitution at the 15th position.
Ethyl 2-amino-3-hydroxy-15-ethylhexadecanoate: Has an ethyl group instead of a methyl group at the 15th position.
Ethyl 2-amino-3-hydroxy-15-methylpentadecanoate: Has a shorter aliphatic chain.
Uniqueness
Ethyl 2-amino-3-hydroxy-15-methylhexadecanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 15th position can affect its interaction with enzymes and receptors, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-15-methylhexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-4-23-19(22)18(20)17(21)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16-18,21H,4-15,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSTXHIBWMQIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CCCCCCCCCCCC(C)C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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